Homochlorcyclizine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDJCFJHYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24342-55-0 (hydrochloride) | |
| Record name | Homochlorcyclizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045635 | |
| Record name | Homochlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848-53-3, 142860-96-6, 142860-97-7 | |
| Record name | Homochlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homochlorcyclizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Homochlorcyclizine | |
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| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homochlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homochlorcyclizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HOMOCHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCHLORCYCLIZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCHLORCYCLIZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homochlorcyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Homochlorcyclizine can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of p-chlorobenzhydryl chloride with N-methylhomopiperazine under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Homochlorcyclizine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
Antiviral Applications
Homochlorcyclizine has emerged as a potential candidate for the treatment of viral infections, particularly hepatitis C virus (HCV). Research indicates that this compound exhibits significant antiviral activity against HCV through various mechanisms.
- Mechanism of Action : this compound inhibits HCV infection by targeting early stages of the viral entry into host cells. In vitro studies demonstrated that it synergizes with existing antiviral drugs such as ribavirin and interferon-α, enhancing their efficacy without significant cytotoxicity .
- Pharmacokinetics : A study on the pharmacokinetics of this compound showed rapid distribution in tissues following administration, with the highest concentrations found in the lungs. The compound's enantiomers displayed different metabolic pathways, impacting their therapeutic effectiveness .
- Case Studies : In a mouse model engrafted with human hepatocytes, this compound significantly reduced HCV infection rates for genotypes 1b and 2a over extended treatment periods. Importantly, there was no emergence of drug resistance during these studies, making it a promising candidate for further development in HCV treatment .
Dermatological Applications
Another notable application of this compound is its role in skin pigmentation regulation.
- Inhibition of Melanogenesis : Research has shown that this compound effectively inhibits melanogenesis in B16 melanoma cells. This inhibition occurs independently of tyrosinase activity reduction, suggesting alternative pathways are involved in its mechanism .
- Potential as a Skin-Whitening Agent : Due to its unique mechanism of action against melanogenesis, this compound is being investigated as a potential skin-whitening agent. It may be effective when used in combination with other depigmenting agents, offering new avenues for treating skin hyperpigmentation disorders .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Homochlorcyclizine exerts its effects primarily through its antihistamine activity. It acts as an antagonist at histamine H1 receptors, thereby blocking the action of histamine and reducing allergic symptoms. Additionally, its anticholinergic activity involves blocking muscarinic acetylcholine receptors, leading to a reduction in secretions and smooth muscle contractions .
Comparison with Similar Compounds
Homochlorcyclizine shares structural and functional similarities with other piperazine-derived antihistamines. Below is a comparative analysis:
Structural and Functional Similarities
Key Structural Differences :
- HCZ and chlorcyclizine differ by a methyl group on the piperazine ring, enhancing HCZ's lipophilicity and CNS penetration .
- Hydroxyzine incorporates an ethoxyethanol side chain, increasing its solubility and anxiolytic effects .
Pharmacokinetic Profiles
Key Findings :
- HCZ’s enantioselective glucuronidation results in 30% higher AUC for the (+)-enantiomer in humans .
- Hydroxyzine’s prolonged half-life is due to its active metabolite, cetirizine, a second-generation antihistamine .
Pharmacological Differentiation
- Antihistamine Potency : In guinea pig ileum models, l-HCZ (the (-)-enantiomer) showed 2.5-fold greater H₁ receptor affinity than the racemic form .
- Melanogenesis Inhibition: Unlike cinnarizine (a histamine antagonist with tyrosinase suppression), HCZ reduces melanin synthesis via α-MSH pathway modulation, sparing tyrosinase activity .
- Antiviral Activity : HCZ’s anti-HCV activity (EC₅₀ = 0.47 μM) surpasses clemizole (EC₅₀ = 1.2 μM), attributed to host-targeted mechanisms .
Therapeutic Advantages and Limitations
Biological Activity
Homochlorcyclizine (HC) is an antihistamine belonging to the diphenylmethylpiperazine class, primarily used for treating allergic reactions and related conditions. Its multifaceted biological activities extend beyond its antihistaminic properties, making it a subject of interest in various therapeutic areas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and research findings.
This compound exhibits several pharmacological properties:
- Histamine Receptor Antagonism : As an H1 receptor antagonist, HC effectively blocks histamine-induced physiological responses. It has been shown to inhibit histamine-induced contractions at very low concentrations (0.1 μg/mL) and can block other mediators like serotonin and acetylcholine at slightly higher concentrations (1 μg/mL) .
- Anticholinergic Activity : HC demonstrates significant anticholinergic effects, contributing to its therapeutic efficacy in treating allergic conditions .
- Inhibition of Melanogenesis : Recent studies indicate that HC inhibits melanogenesis in B16 melanoma cells without affecting tyrosinase activity, suggesting a unique mechanism that could be leveraged for skin-whitening treatments .
Clinical Applications
This compound has been utilized in various clinical settings:
- Allergic Conditions : It is primarily prescribed for allergic rhinitis, urticaria, and other allergic skin conditions due to its antihistaminic properties.
- Skin Hyperpigmentation : The compound's ability to inhibit melanogenesis positions it as a potential candidate for treating skin hyperpigmentation disorders .
- Combination Therapies : HC has shown synergistic effects when combined with other antiviral agents against Hepatitis C Virus (HCV), indicating its potential role in antiviral therapies .
Antiviral Activity
A notable study highlighted the antiviral properties of chlorcyclizine (CCZ), a compound closely related to HC. CCZ demonstrated potent inhibition of HCV infection in vitro and in vivo, with a preferential distribution to the liver and no evidence of drug resistance during treatment. The study emphasized the potential for repurposing CCZ as an effective treatment for HCV due to its established safety profile as an over-the-counter medication .
Inhibition of Melanogenesis
Research investigating the effects of HC on melanogenesis revealed that it inhibits melanin production in B16 melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthin (IBMX). Interestingly, HC did not reduce tyrosinase activity, indicating that it operates through a different pathway to inhibit melanogenesis .
Case Studies
- Efficacy in Allergic Patients : In clinical trials involving patients with acute cough and allergies who did not respond to standard treatments, HC was reported to provide significant relief without the adverse effects commonly associated with narcotics .
- Skin Treatment Applications : A study focusing on patients with skin hyperpigmentation indicated that HC could enhance the effectiveness of other depigmenting agents when used in combination therapy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are used to assess the purity and related substances in Homochlorcyclizine Hydrochloride?
High-performance liquid chromatography (HPLC) with specific mobile phases and detection parameters is employed. For example, sample solutions are prepared in the mobile phase, and peaks are analyzed using automatic integration to quantify impurities . Spectroscopic techniques like UV-Vis and IR are used for structural validation, with solubility tests in solvents like water and acetonitrile to confirm physicochemical properties .
Q. How is the primary pharmacological target (histamine H1 receptor) of this compound validated in vitro?
Competitive binding assays using radiolabeled histamine or selective H1 receptor antagonists (e.g., -mepyramine) are performed. Dose-response curves and IC₅₀ values are calculated to compare binding affinity with other antihistamines. Functional assays (e.g., inhibition of histamine-induced smooth muscle contraction) further validate receptor antagonism .
Q. What are the standard pharmacokinetic parameters for this compound in human studies?
Single-dose oral administration (e.g., 20 mg) is followed by plasma concentration-time profiling. Key parameters include AUC (0–14 hr), elimination half-life (~11 hr), and plasma protein binding differences between enantiomers. Urinary excretion of glucuronide metabolites is quantified to assess metabolic pathways .
Advanced Research Questions
Q. How do enantiomeric differences in this compound impact pharmacokinetics and dosing regimens?
Chiral separation techniques (e.g., chiral chromatography) are used to isolate (+)- and (−)-enantiomers. Pharmacokinetic studies reveal significant differences in AUC and metabolism due to enantioselective glucuronidation. Methodological considerations include stereospecific analytical methods and dose adjustments based on enantiomer-specific clearance rates .
Q. What systems biology approaches identify this compound’s potential antiviral applications (e.g., anti-HCV)?
Global bipartite drug-target interaction networks integrate host-virus gene data and Anatomical Therapeutic Chemical (ATC) classifications. This compound’s EC₅₀ (0.47 µM) against HCV is validated using viral replication assays (e.g., luciferase reporter systems) and dose-response modeling . Confirmation requires mechanistic studies on host-target interactions (e.g., NS5A inhibition).
Q. How does this compound inhibit melanogenesis without affecting tyrosinase activity?
In α-MSH-stimulated B16 melanoma cells, melanin quantification is paired with tyrosinase activity assays (intracellular and extracellular). Western blot and RT-PCR confirm unchanged tyrosinase protein/mRNA levels. Alternative mechanisms (e.g., melanosome pH modulation or trafficking) are explored via siRNA knockdown or pH-sensitive probes .
Q. How can researchers resolve contradictions in experimental data, such as this compound’s weak HIV-1 inhibition (IC₅₀ = 47.6 µM) versus strong anti-HCV activity?
Structure-activity relationship (SAR) analysis compares this compound’s chemical features with potent HIV inhibitors (e.g., neomycin B). Molecular docking and mutagenesis studies identify critical binding residues in viral targets (e.g., HIV-1 Rev vs. HCV NS5A). Off-target effects are ruled out using gene-edited cell lines .
Q. Methodological Considerations
- Data Analysis : For dose-response studies, use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate EC₅₀/IC₅₀.
- Enantiomer Studies : Employ chiral columns (e.g., amylose/cyclodextrin-based) and validate separation efficiency via circular dichroism.
- Network Pharmacology : Leverage databases like KEGG and STRING to map drug-target-disease interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
